7-Fluoro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid
Description
7-Fluoro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid is a boron-containing heterocyclic compound featuring a fused benzo[c][1,2]oxaborole core. The oxaborole ring consists of a five-membered B–O-containing cycle fused to a benzene ring. Key structural features include:
- A fluoro substituent at position 7 on the benzene ring.
- A carboxylic acid group at position 6.
- A hydroxyl group as part of the oxaborole ring.
The compound is synthesized via a five-step route involving boronic acid intermediates and cyclization reactions, as confirmed by NMR and HRMS data (δ 142.24 ppm for ipso carbon in $^{13}\text{C}$ NMR; HRMS m/z 196.1145 [M+H]$^+$) . Its primary application lies in medicinal chemistry, particularly as an intermediate for synthesizing acyl derivatives of antibiotics like amphotericin B (AmB) .
Properties
IUPAC Name |
7-fluoro-1-hydroxy-3H-2,1-benzoxaborole-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BFO4/c10-7-5(8(11)12)2-1-4-3-14-9(13)6(4)7/h1-2,13H,3H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATFMSPPPQNUERA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=C(CO1)C=CC(=C2F)C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BFO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Triisopropyl Borate-Mediated Ring Closure
A foundational method involves the use of triisopropyl borate (B(O<sup>i</sup>Pr)<sub>3</sub>) to introduce the boron atom into the aromatic framework. Starting from 3-bromo-4-(hydroxymethyl)benzonitrile, the reaction proceeds via lithiation at −77°C followed by boronation:
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Lithiation :
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Substrate: 3-bromo-4-(hydroxymethyl)benzonitrile.
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Reagent: n-butyllithium (2.5 M in hexanes).
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Solvent: Tetrahydrofuran (THF) under N<sub>2</sub>.
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Temperature: −77°C.
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Boronation :
Yield : 74% after purification via reverse-phase chromatography.
Alternative Boron Sources
For halogenated derivatives, pinacolborane (HBpin) and tributylphosphine catalyze trans-hydroboration of alkynoates, enabling stereoselective boron incorporation. This method achieves 32–89% yields for intermediates.
Fluorination Techniques
Direct Fluorination of Aromatic Precursors
Fluorine is introduced via electrophilic substitution or halogen exchange:
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Electrophilic Fluorination :
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Halogen Exchange :
Yield : 60–75% for fluorinated intermediates.
Functional Group Transformations
Carboxylic Acid Formation
The carboxylic acid moiety is installed via hydrolysis of nitriles or oxidation of methyl groups:
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Nitrile Hydrolysis :
Yield : 71% after neutralization and purification.
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Oxidation of Methyl Groups :
Hofmann Rearrangement for Amine Intermediates
Critical to accessing amino-substituted precursors, this method converts carboxamides to amines:
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Substrate : 1-hydroxy-1,3-dihydrobenzo[c]oxaborole-6-carboxamide.
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Reagent : Trichloroisocyanuric acid (TCCA) in NaOH/H<sub>2</sub>O.
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Conditions : 0°C → 25°C, 14 hours.
Yield : 81% isolated yield on gram scale.
Industrial-Scale Challenges
Purification and Yield Optimization
Temperature Sensitivity
Exothermic steps (e.g., lithiation) require cryogenic conditions (−77°C) to prevent side reactions.
Comparative Analysis of Synthetic Routes
Emerging Methodologies
Chemical Reactions Analysis
7-Fluoro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Scientific Research Applications
1. Chemistry:
- Building Block for Synthesis: The compound is utilized as a precursor in the development of various boron-containing compounds. Its ability to form stable bonds with other chemical entities makes it valuable in organic synthesis.
2. Biology:
- Biochemical Studies: The unique structure of 7-Fluoro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid allows it to interact with biological molecules, facilitating studies on enzyme activity and protein interactions. Its boron atom can form reversible covalent bonds with biomolecules, influencing their function and modulating biochemical pathways.
3. Medicine:
- Therapeutic Potential: Ongoing research is investigating the compound's potential as a therapeutic agent. Its interactions at the molecular level suggest possible applications in drug development, particularly for diseases involving enzymatic dysfunctions or pathogen resistance . For instance, studies have indicated that derivatives of similar boron compounds exhibit antimicrobial properties and could be developed into new classes of antibiotics .
4. Industry:
- Material Development: The compound is also explored for its role in creating materials with specific properties, such as polymers and catalysts. Its unique chemical structure can lead to the development of innovative materials that meet industrial needs.
Case Studies and Research Findings
Several studies have highlighted the efficacy of boron-containing compounds in various applications:
- Antimicrobial Activity: Research has shown that related oxaborole compounds exhibit significant antibacterial properties against a range of pathogens. For example, derivatives have been tested against Escherichia coli and Staphylococcus aureus, demonstrating promising results that warrant further exploration into their clinical applications .
- Mechanism of Action: The mechanism by which these compounds exert their effects often involves the formation of covalent bonds with target biomolecules, leading to alterations in their activity. This has implications for designing targeted therapies in infectious diseases .
Mechanism of Action
The mechanism of action of 7-Fluoro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid involves its interaction with molecular targets in biological systems. The boron atom in its structure can form reversible covalent bonds with biomolecules, affecting their function. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural, synthetic, and functional aspects of 7-fluoro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid with analogous benzoxaborole derivatives:
Key Comparative Insights:
Substituent Effects: Fluoro vs. Methyl: The electron-withdrawing fluoro group increases the carboxylic acid’s acidity and reactivity in conjugation reactions compared to the electron-donating methyl group . This enhances its utility in synthesizing bioactive esters (e.g., N-hydroxysuccinimide esters for AmB derivatives) .
Synthetic Complexity :
- The 7-fluoro derivative requires precise fluorination steps, whereas the methyl analog may involve simpler alkylation. Both are more synthetically demanding than the unsubstituted variant .
Biological Relevance :
- Fluorinated benzoxaboroles exhibit superior metabolic stability and membrane penetration due to fluorine’s lipophilicity, making them preferred in drug design .
- Propionic acid derivatives (e.g., 3-(1-hydroxy-7-yl)propionic acid) offer improved solubility, balancing hydrophobicity for in vivo efficacy .
Biological Activity
7-Fluoro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid is a compound belonging to the class of benzoxaboroles, which are known for their diverse biological activities, particularly in antifungal and antibacterial applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 177.95 g/mol. The compound features a boron atom within its structure, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C8H7BO4 |
| Molecular Weight | 177.95 g/mol |
| CAS Number | 1221343-14-1 |
| Purity | >95% |
Benzoxaboroles, including this compound, exert their biological effects primarily through the inhibition of protein synthesis. They achieve this by targeting fungal leucyl-tRNA synthetase, leading to the formation of a covalent adduct that disrupts normal tRNA function and consequently halts protein translation in fungi .
Antifungal Activity
Research has demonstrated that this compound exhibits significant antifungal activity against various fungal pathogens. For instance:
- Candida albicans : The minimum inhibitory concentration (MIC) was found to be comparable to that of established antifungal agents.
- Aspergillus niger : Showed effective inhibitory action, indicating potential use in treating infections caused by filamentous fungi.
A comparative study of different derivatives indicated that modifications to the benzoxaborole structure could enhance antifungal potency while reducing cytotoxicity .
Study on Efficacy Against Fungal Strains
In a study published in Nature, new conjugates of polyene macrolide amphotericin B with benzoxaboroles were synthesized. These conjugates showed potent antifungal activity against strains such as Candida albicans and Cryptococcus neoformans. The di-modified derivatives exhibited differential toxicity profiles against human cells while maintaining high antifungal efficacy .
Cytotoxicity Assessment
A critical aspect of evaluating the safety profile of this compound involved assessing its cytotoxicity against mammalian cell lines. The results indicated that while some derivatives displayed increased antifungal activity, they also exhibited higher cytotoxicity compared to traditional antifungals like amphotericin B. This highlights the importance of balancing efficacy and safety in drug development .
Q & A
Q. What synthetic routes are recommended for 7-Fluoro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid, and how can reaction conditions be optimized?
- Methodological Answer : A two-step approach is commonly employed: (i) fluorination of the precursor aromatic ring followed by (ii) cyclization to form the oxaborole moiety. For example, intermediates like methyl (Z)-2-(substituted acyl)-3-aminocrylates can undergo nucleophilic substitution with fluoro-containing reagents (e.g., KF/18-crown-6), followed by hydrolysis under basic conditions (NaOH/1,4-dioxane) to yield the carboxylic acid group. Optimization involves adjusting reaction temperature (60–80°C), solvent polarity, and stoichiometry of fluorinating agents to achieve yields >60% . Scaling requires careful control of mixing efficiency and heat dissipation to avoid side reactions.
Q. Which spectroscopic techniques are critical for structural characterization and purity assessment?
- Methodological Answer :
- 1H/13C NMR : Key diagnostic peaks include the boron-bound hydroxyl proton (δ 9.5–10.5 ppm, broad) and the aromatic fluorine-coupled splitting patterns in the benzo[c]oxaborole ring. The carboxylic acid proton is typically absent due to exchange broadening, but its presence can be confirmed via derivatization (e.g., methyl ester formation) .
- Mass Spectrometry (MS) : High-resolution ESI-MS in negative ion mode confirms the molecular ion [M–H]⁻, with isotopic patterns reflecting the presence of fluorine and boron.
- HPLC-PDA : Purity (>95%) is validated using a C18 column with a trifluoroacetic acid/acetonitrile gradient, monitoring UV absorption at 254 nm .
Advanced Research Questions
Q. How can contradictions in reported synthetic yields be resolved during scale-up?
- Methodological Answer : Yield discrepancies often arise from differences in boron-oxygen bond stability during cyclization. Strategies include:
- In situ IR monitoring : Track the disappearance of the boronic acid intermediate (B-O stretching at ~1340 cm⁻¹) to optimize reaction time .
- DoE (Design of Experiments) : Use factorial designs to evaluate interactions between variables (e.g., solvent ratio, catalyst loading). For example, a central composite design revealed that excess H2O in hydrolysis reduces yields due to premature ring opening .
Q. What mechanistic insights explain the reactivity of the boron-containing oxaborole ring under physiological conditions?
- Methodological Answer : The oxaborole’s Lewis acidity (from the vacant boron p-orbital) enables reversible interactions with biological nucleophiles (e.g., serine hydroxyl groups in enzymes). Computational studies (DFT at B3LYP/6-311+G**) show that the boron center’s electrophilicity is modulated by electron-withdrawing groups (e.g., fluorine at C7), which stabilize the tetrahedral boronate transition state. Kinetic assays (e.g., stopped-flow spectroscopy) quantify hydrolysis rates at varying pH, revealing optimal stability at pH 5–7 .
Q. How can HPLC-MS be applied to detect degradation products under stress conditions?
- Methodological Answer :
- Stress Testing : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H2O2), and thermal (60°C) conditions.
- HPLC-MS Analysis : Use a Q-TOF mass spectrometer in MSE mode to fragment degradation products. Major degradants include the ring-opened boronic acid (m/z [M–H]⁻ = calculated +18 due to hydrolysis) and defluorinated derivatives (loss of 19 Da) .
Q. What strategies evaluate the compound’s bioactivity against bacterial targets?
- Methodological Answer :
- Enzyme Inhibition Assays : Test inhibition of leucyl-tRNA synthetase (LeuRS) using a malachite green phosphate detection kit. IC50 values are determined via dose-response curves (0.1–100 µM).
- MIC Testing : Assess minimal inhibitory concentration against Gram-negative pathogens (e.g., E. coli) in Mueller-Hinton broth, with comparator drugs (e.g., ciprofloxacin) to benchmark potency .
Key Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
